molecular formula C16H16N2O3 B15042290 2-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide

2-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide

Cat. No.: B15042290
M. Wt: 284.31 g/mol
InChI Key: LSZGMPAKWTZHKG-GZTJUZNOSA-N
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Description

2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is a hydrazone derivative, which is a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazide group. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 2-hydroxy-2-phenylacetic acid hydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazone compounds.

Scientific Research Applications

2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenylacetohydrazide stands out due to its specific structural features, such as the presence of both hydroxyl and methoxy groups, which contribute to its unique reactivity and potential biological activities. Its ability to interact with DNA and proteins, as well as its potential use in corrosion inhibition, further distinguishes it from similar compounds.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C16H16N2O3/c1-21-14-9-7-12(8-10-14)11-17-18-16(20)15(19)13-5-3-2-4-6-13/h2-11,15,19H,1H3,(H,18,20)/b17-11+

InChI Key

LSZGMPAKWTZHKG-GZTJUZNOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)O

Origin of Product

United States

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